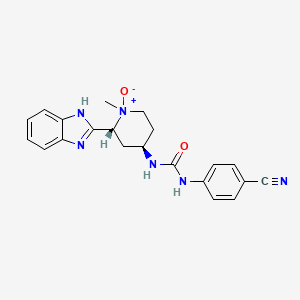

Glasdegib N-oxide

Description

Significance of N-Oxidation in Drug Metabolism and Discovery

N-oxidation is a critical metabolic pathway for many pharmaceutical compounds, particularly those containing tertiary nitrogen atoms. hyphadiscovery.com This biotransformation process, primarily catalyzed by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, involves the addition of an oxygen atom to a nitrogen atom, forming an N-oxide. hyphadiscovery.comdergipark.org.tr The resulting N+–O– bond is highly polar and can form strong hydrogen bonds, which can significantly alter a drug's physicochemical properties. nih.govacs.org

The formation of N-oxide metabolites holds considerable significance in drug discovery and development for several reasons:

Altered Pharmacokinetics: The introduction of the N-oxide group typically increases a compound's water solubility and can decrease its permeability across biological membranes. researchgate.netbohrium.com This change can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacological Activity: N-oxide metabolites are not always inert. In some cases, they can exhibit similar or even greater pharmacological activity than the parent drug, requiring a thorough assessment of their exposure and effects. hyphadiscovery.com Conversely, N-oxidation can also lead to detoxification and facilitate elimination.

Prodrug Strategy: The N-oxide functional group can be used as a prodrug moiety. Some N-oxides are designed to be reduced back to the pharmacologically active parent amine in vivo. nih.govencyclopedia.pub This strategy can be employed to improve a drug's delivery or pharmacokinetic properties. For instance, the tricyclic antidepressants imipramine-N-oxide and amitriptyline-N-oxide are considered prodrugs of their respective parent compounds, imipramine (B1671792) and amitriptyline. nih.govencyclopedia.pub

Metabolic Stability: N-oxidation can be an unstable transformation, with the metabolite potentially reverting to the parent drug. hyphadiscovery.com This instability presents challenges for accurate bioanalytical quantification and requires careful sample handling. hyphadiscovery.commedipol.edu.tr

Oxidative metabolism, including N-oxidation, plays a significant role in the biotransformation and clearance of numerous drugs. nih.gov For example, in the case of Glasdegib, oxidative metabolism is a primary route of clearance. nih.govresearchgate.net

Historical Context of N-Oxide Recognition in Medicinal Chemistry

Historically, heterocyclic N-oxides were often regarded simply as metabolic byproducts of N-heterocyclic therapeutic agents, with little intrinsic value. medipol.edu.trnih.gov They were frequently seen as intermediates in the detoxification and elimination process of xenobiotics.

This perception began to shift significantly with the discovery of the pharmacological activities of certain N-oxide compounds. medipol.edu.tr The development of drugs like chlordiazepoxide and minoxidil, both of which contain an N-oxide moiety, marked a turning point, demonstrating that this functional group could be integral to a molecule's therapeutic effect. medipol.edu.tr This realization spurred greater interest in N-oxides within the field of drug research. medipol.edu.trnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

2222533-67-5 |

|---|---|

Molecular Formula |

C21H22N6O2 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methyl-1-oxidopiperidin-1-ium-4-yl]-3-(4-cyanophenyl)urea |

InChI |

InChI=1S/C21H22N6O2/c1-27(29)11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-,27?/m1/s1 |

InChI Key |

VRZGUODKSBGINI-MQERFVCMSA-N |

Isomeric SMILES |

C[N+]1(CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |

Canonical SMILES |

C[N+]1(CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |

Origin of Product |

United States |

The Metabolite Glasdegib N Oxide

Glasdegib is an orally administered small-molecule inhibitor of the Hedgehog signaling pathway. nih.govpfizer.com It is primarily cleared through oxidative metabolism, with cytochrome P450 enzymes CYP3A4/5 identified as the major contributors to its biotransformation. nih.gov Studies on the absorption, distribution, metabolism, and excretion (ADME) of Glasdegib have identified several metabolites.

A study involving a single oral dose of radiolabeled [14C]glasdegib administered to healthy male volunteers found that N-oxidation is one of the metabolic pathways for the drug. nih.gov However, the resulting metabolite, Glasdegib N-oxide, was found to be a minor component. nih.gov Its abundance was less than 3% of the total circulating radioactivity in plasma and of the administered dose recovered in excreta. nih.gov

In contrast, the unchanged parent drug, Glasdegib, was the major circulating component, accounting for 69% of the total radioactivity in plasma. nih.gov Other more significant metabolites included an N-desmethyl metabolite (8% of circulating radioactivity) and an N-glucuronide metabolite (7% of circulating radioactivity). nih.gov

Below are the key research findings from the human ADME study of Glasdegib.

| Component | Relative Abundance (in Plasma) | Excretion Pathway Contribution (% of Dose) |

|---|---|---|

| Glasdegib (Parent Drug) | 69% of total radioactivity | 17% in Urine, 20% in Feces |

| N-desmethyl metabolite | 8% of total radioactivity | Not specified |

| N-glucuronide metabolite | 7% of total radioactivity | Not specified |

| This compound | <3% of total radioactivity | <3% of dose |

| Other metabolites (hydroxyl, desaturation, O-glucuronide) | <3% of total radioactivity | <3% of dose |

The chemical properties of this compound are summarized in the following table.

| Property | Value |

|---|---|

| Systematic Name | N-((2R,4R)-2-(1H-benzimidazol-2-yl)-1-methyl-1-oxido-4-piperidinyl)-N'-(4-cyanophenyl)urea ncats.io |

| Alternate Name | Glasdegib Metabolite M4 ncats.ionih.gov |

| Molecular Formula | C₂₁H₂₂N₆O₂ nih.gov |

| Molecular Weight | 390.44 g/mol nih.gov |

Analytical Methodologies for N Oxide Metabolite Elucidation

Advanced Spectrometric Techniques for N-Oxide Identification

Mass spectrometry-based techniques are indispensable for the structural confirmation of N-oxide metabolites. These methods provide high sensitivity and specificity, allowing for the differentiation of N-oxides from isomeric structures like hydroxylated metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative and qualitative analysis of drug metabolites from biological matrices. researchgate.net For Glasdegib and its metabolites, LC-MS/MS methods have been developed for quantification in human plasma. scispace.comfda.gov These methods typically employ a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection. scispace.com

Electrospray ionization (ESI) in positive ion mode is commonly used, as it efficiently generates protonated molecular ions [M+H]+ for both the parent drug and its metabolites. scispace.comnih.gov Under ESI-MS/MS conditions, N-oxides often exhibit a minimal loss of water, which helps to distinguish them from metabolites with aliphatic hydroxylations that show a predominant water loss. nih.gov Atmospheric pressure chemical ionization (APCI) can also be used, where N-oxides characteristically produce [M+H-O]+ ions, a feature not typically observed for hydroxylated metabolites. nih.gov

A validated LC-MS/MS bioanalytical method for Glasdegib in human plasma is summarized in the table below. While this method was optimized for the parent drug, similar principles are applied for the detection of its N-oxide metabolite.

| Parameter | Specification |

| Chromatography | Isocratic elution with a Symmetry C18 column (150 x 4.6mm, 3.5µm) scispace.com |

| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid (70:30 v/v) scispace.com |

| Flow Rate | 1.0 mL/min scispace.com |

| Ionization | Electrospray Ionization (ESI) scispace.com |

| Detection | Triple quadrupole mass spectrometer scispace.com |

| Sample Preparation | Protein precipitation using chilled acetonitrile scispace.com |

This interactive table summarizes a published LC-MS/MS method for Glasdegib analysis.

To overcome the ambiguity that can arise from standard MS/MS fragmentation patterns, which may be identical for N-oxides and C-hydroxylated isomers, specialized techniques involving ion-molecule reactions are employed. researchgate.net These methods use a reagent gas within the mass spectrometer to selectively derivatize the N-oxide functional group. nih.gov

One such technique involves reacting the protonated analyte with Tri(dimethylamino)borane (TDMAB). This reagent rapidly and selectively derivatizes protonated N-oxides, yielding a distinct product ion that can be further analyzed. nih.gov Subsequent collision-activated dissociation (CAD) of this derivatized ion produces a unique fragmentation pattern that can confirm the presence of an N-oxide and even distinguish between aliphatic and aromatic N-oxides. nih.gov This LC/MSn approach allows for the direct identification of N-oxide metabolites in complex mixtures like plasma extracts. nih.gov Another method utilizes gas-phase ion-molecule reactions with dimethyl disulfide, which selectively derivatizes the protonated primary N-oxide, resulting in an ionic product with a mass 31 Da higher than the protonated molecule, confirming the N-oxide functionality. nih.gov

High-resolution mass spectrometry (HRMS), particularly with Orbitrap technology, is a powerful tool for metabolite identification. researchgate.net HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of a metabolite. researchgate.netresearchgate.net This capability is crucial for distinguishing between isomeric metabolites, such as Glasdegib N-oxide (C21H22N6O2) and a hydroxylated metabolite of Glasdegib (also C21H22N6O2), which have the same nominal mass but can be differentiated by their exact masses if other isobaric interferences are considered.

Orbitrap analyzers offer high resolution and fast scan speeds, making them compatible with the fast elution times of ultra-high-performance liquid chromatography (UHPLC). gimitec.comlcms.cz The combination of UHPLC with Orbitrap HRMS enables the comprehensive profiling of metabolites in a single run. The full-scan data generated is digitized, creating a permanent record that allows for retrospective data analysis without the need to re-run samples. researchgate.net

Chromatographic Separation Strategies for N-Oxide Metabolites

Effective chromatographic separation is essential to resolve N-oxide metabolites from the parent drug and other isomeric metabolites before mass spectrometric analysis. altasciences.com N-oxides are generally more polar than their parent tertiary amine compounds. nih.gov This difference in polarity is exploited in reversed-phase high-performance liquid chromatography (HPLC).

Typically, a C18 stationary phase is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component, often acidified with formic or acetic acid to improve peak shape. researchgate.netscispace.com For separating highly polar compounds like N-oxides, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities, ensuring that the more polar N-oxide metabolite is well-retained and separated from the less polar parent compound, Glasdegib.

Addressing N-Oxide Instability in Analytical Protocols

A significant challenge in the bioanalysis of N-oxides is their potential instability, as they can revert to the parent amine during sample collection, storage, and analysis. researchgate.net This reversion can lead to an underestimation of the metabolite concentration and an overestimation of the parent drug concentration.

Several strategies are employed to minimize the ex vivo reduction of N-oxides. The choice of sample preparation technique is critical. Studies have shown that protein precipitation with acetonitrile is often more effective at preventing N-oxide decomposition compared to methanol (B129727), particularly in hemolyzed plasma samples. altasciences.com The presence of blood components in hemolyzed samples can accelerate the conversion of N-oxides to their parent counterparts. altasciences.com

To definitively confirm the identity of an N-oxide metabolite, a chemical reduction strategy can be used. Treating a biological sample with a selective reducing agent, such as titanium(III) chloride (TiCl3), will convert the N-oxide back to its parent amine. nih.gov By analyzing the sample before and after treatment, a decrease in the metabolite peak and a corresponding increase in the parent drug peak confirms the N-oxide's identity. nih.gov This method is highly selective for N-oxides and does not typically affect other common oxidative metabolites like sulfoxides. nih.gov

Furthermore, optimizing LC-MS interface conditions is crucial. High temperatures in the ion source can cause in-source fragmentation or thermal degradation of the N-oxide, leading to its reversion to the parent compound. researchgate.net Using "soft" ionization techniques like ESI and maintaining the lowest possible source temperatures can help preserve the integrity of the metabolite during analysis. researchgate.net

Structural Elucidation via Nuclear Magnetic Resonance (NMR) and Related Spectroscopies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites, including N-oxides. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N, allowing for the precise localization of the N-oxide functional group within the molecular structure of a compound like Glasdegib.

The formation of an N-oxide bond induces significant and predictable changes in the NMR chemical shifts of nearby nuclei compared to the parent drug. researchgate.net These "N-oxidation effects" are key to identifying the site of metabolism. mdpi.com For Glasdegib, N-oxidation is anticipated at the tertiary amine of the methylpiperidine ring. The structural confirmation would rely on comparing the NMR spectra of this compound with that of the parent Glasdegib.

¹⁵N NMR Spectroscopy: The most direct evidence of N-oxidation at a specific nitrogen atom comes from ¹⁵N NMR. The nitrogen atom bearing the N-oxide functionality experiences a very large downfield shift (deshielding) of its chemical shift. Based on studies of the parent Glasdegib, the methylpiperidine nitrogen has a distinct chemical shift. nih.gov Upon oxidation, this signal would be expected to shift significantly downfield, while the chemical shifts of the other nitrogen atoms in the urea (B33335) and benzimidazole (B57391) moieties would remain largely unchanged, thus confirming the site of oxidation. nih.gov

| Nitrogen Atom in Glasdegib Structure | Known ¹⁵N Chemical Shift (δ ppm) in Glasdegib Base nih.gov | Predicted ¹⁵N Chemical Shift (δ ppm) in this compound |

| Methylpiperidine Nitrogen | -334.6 | Significant downfield shift |

| Urea Nitrogens | -285.7 | Minor change |

| Benzimidazole Nitrogen (pyrrole-like NH) | -266.5 to -272.3 | Minor change |

| Benzimidazole Nitrogen (pyridine-like N) | -231.0 | Minor change |

¹³C NMR Spectroscopy: The introduction of the N-oxide group causes notable shifts for the adjacent carbon atoms.

α-Effect: Carbon atoms directly attached to the N-oxide nitrogen (alpha carbons) are strongly deshielded, resulting in a significant downfield chemical shift, typically in the range of +7 to +11 ppm. researchgate.netmdpi.com In this compound, the three carbons alpha to the piperidine (B6355638) nitrogen (C2, C6, and the methyl carbon) would exhibit this effect.

β-Effect: Carbons at the beta position generally experience a smaller effect, which can be either a slight shielding or deshielding (typically -4 to +1 ppm). researchgate.netmdpi.com

γ-Effect: Carbons in the gamma position usually show a shielding (upfield shift) effect. mdpi.com

The table below outlines the predicted effects on the piperidine ring of Glasdegib upon N-oxidation.

| Position Relative to Piperidine Nitrogen | Expected ¹³C Chemical Shift Change (Δδ in ppm) |

| α-Carbons | Downfield shift (+7 to +11) |

| β-Carbons | Smaller, variable shift (-4 to +1) |

| γ-Carbon | Upfield shift (shielding) |

¹H NMR Spectroscopy: Protons on the alpha carbons also experience a significant downfield shift due to the deshielding effect of the N-oxide group. researchgate.net Therefore, the protons at C2 and C6 of the piperidine ring, as well as the N-methyl protons, would be expected to resonate at a lower field in the spectrum of this compound compared to Glasdegib. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to correlate these proton signals with their corresponding carbon signals, confirming the assignments and solidifying the structural elucidation. researchgate.net

Synthetic Strategies for N Oxide Analogues in Research

Conventional Chemical Oxidation Routes for N-Oxide Synthesis

Conventional chemical oxidation is a direct and widely used method for the synthesis of N-oxides from their corresponding tertiary amine or nitrogen-containing heterocyclic precursors. acs.org This approach relies on the use of strong oxidizing agents that can donate an oxygen atom to the nitrogen center. The choice of oxidant and reaction conditions is crucial to ensure high yield and chemoselectivity, avoiding unwanted side reactions or over-oxidation. acs.orgnih.gov

Commonly employed oxidizing agents include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, as well as hydrogen peroxide (H₂O₂). tandfonline.comorgsyn.orgrsc.org m-CPBA is particularly effective for the oxidation of tertiary amines and is often used due to its high efficiency. rsc.orgjrespharm.com Hydrogen peroxide is an attractive option from an environmental and cost perspective, as its only byproduct is water. acs.org However, uncatalyzed reactions with H₂O₂ can be slow, often requiring an excess of the reagent or the use of catalysts to achieve completion. acs.orggoogle.com For instance, a method using H₂O₂ in glacial acetic acid allows for the formation of peracetic acid in situ, which then oxidizes the heterocyclic nitrogen compound to its corresponding N-oxide in high yields. google.com Other reagents, such as trichloroisocyanuric acid in a buffered solution, have also been demonstrated to effectively oxidize various nitrogen heterocycles. tandfonline.com

Table 1: Common Oxidizing Agents for N-Oxide Synthesis

| Oxidizing Agent | Common Abbreviation | Key Characteristics | References |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Highly efficient for tertiary amines; may lack functional group tolerance. | acs.orgrsc.orgjrespharm.com |

| Hydrogen Peroxide | H₂O₂ | Cost-effective and environmentally friendly; reaction can be slow without a catalyst. | acs.orggoogle.com |

| Peracetic Acid | Effective oxidant, can be generated in situ from H₂O₂ and acetic acid. | tandfonline.comorgsyn.org |

The synthesis of Glasdegib N-oxide via these routes would involve the direct oxidation of the tertiary amine on the piperidine (B6355638) ring of the parent Glasdegib molecule. Careful selection of the oxidant would be necessary to avoid reactions with other functional groups present in the complex structure of Glasdegib, such as the benzimidazole (B57391) or urea (B33335) moieties.

Biomimetic Synthesis Approaches for N-Oxide Metabolites

Biomimetic synthesis serves as a bridge between conventional chemical synthesis and biological methods, employing chemical catalysts that mimic the function of metabolic enzymes. hepatochem.com This approach is particularly valuable for producing drug metabolites, including N-oxides, which are often formed in vivo by Cytochrome P450 (CYP) enzymes. hyphadiscovery.comhepatochem.com The core of biomimetic oxidation involves the use of metalloporphyrins and other organometallic catalysts that replicate the active site of CYP enzymes. hepatochem.com

These "synthetic chemical livers" can perform a range of biotransformation reactions, such as N-oxidation and N-dealkylation, on a parent drug molecule. hepatochem.comcriver.com The process typically involves screening a panel of diverse catalytic conditions in a parallel format to identify the optimal system for generating the desired metabolite. criver.com Once a successful condition is identified, the reaction can be scaled up to produce milligram-to-gram quantities of the pure metabolite, which is essential for structural characterization and further biological testing. hepatochem.comcriver.com This strategy offers a significant advantage over traditional multi-step synthesis, which can be complex and time-consuming. hepatochem.com The application of biomimetic oxidation to a drug like Glasdegib would allow for the targeted generation of its N-oxide metabolite by simulating the oxidative environment of the liver.

Biotransformation Methods for N-Oxide Generation

Biotransformation utilizes living cells or their enzymes as biocatalysts to perform specific and often highly selective chemical modifications on a substrate. medcraveonline.comfrontiersin.org This methodology is particularly powerful for generating complex drug metabolites like N-oxides with high precision, often overcoming the challenges of regioselectivity and chemoselectivity associated with conventional chemical methods. hyphadiscovery.com

Whole-cell microbial systems are widely employed for biotransformations due to their diverse enzymatic machinery. medcraveonline.comslideshare.net Various microorganisms, including fungi and bacteria, possess enzymes homologous to human metabolic enzymes that can perform targeted oxidations. hyphadiscovery.comfrontiersin.org Fungal species, such as those from the genera Cunninghamella, Penicillium, and Rhodotorula, have been successfully used to biotransform drugs and other bioactive compounds, yielding N-oxide, hydroxylated, and demethylated products. nih.gov

A key advantage of microbial biotransformation is its high regioselectivity. In molecules with multiple potential sites for oxidation, such as Glasdegib, microbial systems can selectively oxidize a specific nitrogen atom to produce a single N-oxide isomer in significant quantities. hyphadiscovery.com For example, in a project involving a complex drug, microbial biotransformation was used to produce multi-gram amounts of the correct bis-N-oxide where multiple isomers were possible. hyphadiscovery.com This selectivity is driven by the specific fit of the substrate into the enzyme's active site. The process involves screening different microbial strains to find one that performs the desired transformation efficiently.

Table 2: Examples of Microorganisms Used in Biotransformation

| Microorganism Genus | Type | Common Reactions | References |

|---|---|---|---|

| Cunninghamella | Fungus | N-oxidation, Hydroxylation, Demethylation | nih.gov |

| Penicillium | Fungus | Oxidation, Hydroxylation | nih.gov |

| Rhodotorula | Fungus (Yeast) | Reduction, N-oxidation | nih.gov |

For even greater specificity, isolated enzymes can be used for the in vitro synthesis of N-oxides. The primary enzymes responsible for N-oxidation in human metabolism are Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs). hyphadiscovery.comdergipark.org.tr These enzymes can be used in purified form or within subcellular fractions, such as liver microsomes, which are rich in these enzymes. jrespharm.com

The synthesis is typically conducted by incubating the parent drug (e.g., Glasdegib) with the enzyme or microsomal preparation in the presence of necessary co-factors, most commonly NADPH. jrespharm.com This approach allows for the clean and targeted production of the N-oxide metabolite. Studies have shown the successful formation of N-oxide metabolites from various substrates, including isoniazid (B1672263) hydrazones, using pig liver microsomal preparations. jrespharm.com The use of specific human recombinant enzymes can further help in identifying which particular CYP or FMO isoform is responsible for the formation of a specific metabolite, providing critical insights into the drug's metabolic pathway.

Regioselective and Enantioselective N-Oxidation Methodologies

Control over selectivity is a paramount goal in modern organic synthesis, especially for complex pharmaceutical compounds. Regioselectivity determines which of several possible nitrogen atoms in a molecule is oxidized, while enantioselectivity is crucial for chiral molecules like Glasdegib, which has defined stereocenters at positions 2 and 4 of the piperidine ring. drugbank.com

Regioselective N-oxidation can be achieved through several strategies. In chemical synthesis, the inherent reactivity of different nitrogen atoms can be exploited, but this often provides limited control. More advanced methods use directing groups or specific catalytic systems. For example, methods have been developed for the regioselective C2-bromination and C3-nitration of quinoline (B57606) N-oxides by using specific activating agents and reagents. nih.govrsc.org In the context of Glasdegib, which has both benzimidazole and piperidine nitrogens, a regioselective method would be required to exclusively target the piperidine nitrogen for N-oxidation. Biocatalytic methods, as discussed previously, offer exceptional regioselectivity. hyphadiscovery.com

Enantioselective N-oxidation is a more challenging transformation that aims to create a new chiral center or differentiate between prochiral nitrogen atoms. Research in this area has led to the development of catalytic systems that can achieve high levels of enantiomeric excess. One biomolecule-inspired approach uses aspartic acid-containing peptides as catalysts. nih.govacs.orgnih.gov In this system, the peptide catalyst forms a chiral peracid intermediate that delivers oxygen enantioselectively to a pyridine (B92270) nitrogen, enabling the desymmetrization of prochiral molecules with high enantioselectivity. nih.govchemrxiv.org Such advanced methodologies could theoretically be adapted to control the stereochemical outcome of oxidation in complex chiral scaffolds like that of Glasdegib.

Pharmacological and Biological Significance of N Oxide Moieties General Principles

N-Oxides as Bioisosteres and Nitric Oxide Mimics in Drug Design

In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. princeton.edu The N-oxide motif is recognized as a non-classical bioisostere, primarily for its ability to act as a potent hydrogen bond acceptor, a characteristic it shares with the carbonyl group. ncats.io This capacity stems from the high electron density on the oxygen atom of the N-oxide. ncats.io Consequently, medicinal chemists have successfully used heterocyclic N-oxides as bioisosteric replacements for carbonyl functionalities in various drug candidates, including direct thrombin and p38 MAP kinase inhibitors, sometimes achieving superior activity compared to the carbonyl counterparts. ncats.io

Furthermore, certain heterocyclic N-oxides, such as furoxans and diazetine N-oxides, can function as nitric oxide (NO) mimics or donors. ncats.iomdpi.com Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. ncats.ionih.govmdpi.com Some N-oxide compounds can release NO under specific biological conditions, such as through thiol mediation, which can activate the soluble guanylyl cyclase-cGMP pathway. ncats.io This property has generated interest in developing N-oxide-containing drugs for cardiovascular diseases. ncats.io The cytotoxic effects of NO are also being harnessed for the development of anti-infective and anticancer agents. mdpi.com

Role in Drug Design and Modulation of Biological Activity

The incorporation of an N-oxide group is a strategic tool in drug design used to modulate the biological activity and physicochemical properties of a lead compound.

Impact on Drug-Receptor Interactions and Enzyme Allosteric Modulation

The introduction of an N-oxide can significantly influence how a drug interacts with its biological target. The polar N⁺-O⁻ bond can form critical hydrogen bonding networks that may alter the conformation of a receptor's active site, leading to allosteric modulation of enzyme or receptor function. ncats.io Allosteric modulators bind to a secondary, or allosteric, site on a protein, distinct from the primary (orthosteric) binding site, causing a conformational change that affects the protein's activity. nih.govnih.gov

A classic example is chlordiazepoxide, a benzodiazepine (B76468) containing an N-oxide, which acts as an allosteric modulator for the GABA-A receptor. mdpi.compfizer.com It enhances the inhibitory effect of the neurotransmitter gamma-aminobutyric acid (GABA) without directly activating the receptor itself. mdpi.compfizer.com This modulation of receptor activity highlights how an N-oxide moiety can be pivotal for the specific pharmacological effect of a drug. mdpi.compfizer.com By altering binding affinity and selectivity, the N-oxide group can fine-tune the interaction between a drug and its target, a key consideration in rational drug design. ncats.io

Influence on Physicochemical Properties Relevant to Bioavailability

The N-oxide functionality has a profound impact on a molecule's physicochemical properties, which are crucial determinants of its bioavailability. The N⁺-O⁻ bond is highly polar and zwitterionic at physiological pH, which generally leads to increased water solubility. mdpi.comnih.gov This enhanced solubility can be advantageous for drug formulation and administration.

Conversely, the increased polarity typically decreases a molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier. mdpi.compfizer.comnih.gov This can be a desirable trait to limit systemic exposure or central nervous system side effects, or it can be a challenge to overcome for drugs that need to reach intracellular targets. pfizer.com Therefore, the strategic placement of an N-oxide group allows medicinal chemists to manipulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a table summarizing the general effects of N-oxidation on key physicochemical properties.

| Property | General Impact of N-Oxidation | Rationale |

| Water Solubility | Increase | The N⁺-O⁻ moiety is highly polar and forms strong hydrogen bonds with water. mdpi.com |

| Lipophilicity (LogP) | Decrease | Increased polarity reduces partitioning into nonpolar solvents. |

| Membrane Permeability | Decrease | Higher polarity hinders passive diffusion across lipid bilayers. mdpi.compfizer.com |

| Basicity (pKa) | Decrease | The oxygen atom withdraws electron density, making the nitrogen less basic than the parent amine. mdpi.com |

| Hydrogen Bonding | Increased Acceptor Strength | The oxygen atom is a strong hydrogen bond acceptor. ncats.iomdpi.com |

N-Oxides as Prodrugs and Hypoxia-Activated Therapeutic Agents

A significant application of N-oxides in modern pharmacology is their use in prodrug strategies, particularly for targeting hypoxic (low-oxygen) environments characteristic of solid tumors. drugbank.comnih.gov A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. N-oxides of heteroaromatic or aniline-containing drugs can be enzymatically reduced back to the parent amine in vivo. mdpi.compfizer.com

This reduction is particularly favored under hypoxic conditions, where low oxygen levels shift the cellular redox balance. drugbank.comresearchgate.net Enzymes such as cytochrome P450 oxidoreductases can efficiently reduce N-oxides in the absence of oxygen, which would otherwise compete in a futile redox cycle. nih.gov This selective activation in tumors allows for targeted drug release, minimizing toxicity to healthy, well-oxygenated tissues. drugbank.comnih.gov Tirapazamine and AQ4N are well-studied examples of N-oxide-containing, hypoxia-activated prodrugs developed for cancer therapy. drugbank.comnih.gov The N-oxide functionalities on these molecules are essential for their selective cytotoxicity in hypoxic tumor cells. drugbank.comrsc.org Recently, research has also explored using radiotherapy (X-rays) to reduce N-oxides and activate prodrugs specifically within tumors. nih.gov

Emerging Therapeutic Applications of N-Oxide Scaffolds

The unique chemical and biological properties of the N-oxide moiety continue to drive its exploration in various therapeutic areas. pfizer.com The scaffold has been successfully employed in the development of agents with antibacterial, antihypertensive, antiparasitic, and anti-HIV activities, among others. ncats.ioaacrjournals.org

N-Oxides in Anticancer Research

The field of anticancer research represents one of the most promising areas for the application of N-oxide scaffolds. ncats.iopfizer.com As discussed, their role as hypoxia-activated prodrugs is a major strategy for targeting solid tumors. drugbank.com The selective reduction of N-oxides in the tumor microenvironment to release potent cytotoxic agents is a key advantage. ncats.ioresearchgate.net

The parent compound, Glasdegib, is an inhibitor of the Hedgehog signaling pathway used in the treatment of acute myeloid leukemia (AML). nih.govnih.gov The natural products iodinin (B1496461) and myxin, which are phenazine (B1670421) 5,10-dioxides, have demonstrated potent and hypoxia-selective cytotoxicity against human AML cells, with the N-oxide groups being critical for their activity. rsc.org This highlights the potential relevance of N-oxide functionalities in hematologic malignancies as well as solid tumors. The ability of N-oxides to be selectively activated in hypoxic niches, overcome multidrug resistance, and serve as scaffolds for novel cytotoxic agents ensures their continued importance in the development of next-generation cancer therapies. rsc.orgnih.gov

Antibacterial and Antiparasitic Activities of N-Oxide Compounds

The N-oxide moiety is a key feature in several compounds exhibiting potent antibacterial and antiparasitic properties. nih.govnih.gov Heterocyclic N-oxides, in particular, have been identified as a promising class of therapeutic agents against various infectious diseases. researchgate.netnih.govnih.gov

Quinoxaline 1,4-di-N-oxides (QdNOs) are a well-known class of N-oxides with a broad range of biological activities, including antimicrobial and antitrypanosomal effects. researchgate.netfrontiersin.org Compounds like carbadox (B606473) and olaquindox (B1677201) have been used in veterinary medicine as antibacterial feed additives to promote animal growth by inhibiting pathogenic bacteria in the digestive tract. acs.org The mode of action for these drugs is not entirely understood but is thought to involve reductive activation and the formation of reactive radical species that contribute to their antimicrobial activity. acs.org

Other N-oxide-containing heterocycles also show significant bioactivity. Furoxane and benzofuroxane derivatives have demonstrated activity against Leishmania infections and Mycobacterium tuberculosis. acs.org For Leishmania, a dual mechanism involving the generation of nitric oxide (NO) and the inhibition of a specific cysteine protease has been proposed. acs.org Similarly, certain benzofuroxans are effective against Chagas disease. researchgate.net The antibacterial activity of some N-oxides, such as 4-nitropyridine-N-oxide, has been linked to the inhibition of quorum sensing in bacteria like Pseudomonas aeruginosa, which is critical for their pathogenicity. acs.org

The antimicrobial action of N-oxides can also be influenced by their physical properties. For instance, the activity of long-chained alkylamine-N-oxides may be related to their amphiphilic structure. acs.org

| Compound Class | Examples | Activity | Proposed Mechanism of Action |

| Quinoxaline di-N-oxides | Carbadox, Olaquindox | Antibacterial, growth promotion in animals. acs.orgfrontiersin.org | Reductive activation, formation of reactive radical species. acs.org |

| Furoxanes/Benzofuroxanes | Various derivatives | Anti-leishmanial, anti-tuberculosis, anti-Chagas disease. acs.orgresearchgate.net | NO generation, enzyme inhibition. acs.org |

| Pyridine-N-oxides | 4-Nitropyridine-N-oxide | Antibacterial (quorum sensing inhibitor). acs.org | Inhibition of LasR protein in P. aeruginosa. acs.org |

| Alkylamine-N-oxides | Long-chained derivatives | Antimicrobial against S. aureus and C. albicans. acs.org | Not fully elucidated; may be related to amphiphilic structure. acs.org |

Neuroprotective and Procognitive Effects Associated with N-Oxides

Heterocyclic N-oxides have emerged as compounds with potential neuroprotective and procognitive activities. nih.govnih.gov The N-oxide moiety can be strategically used to create prodrugs of psychoactive compounds, leading to improved therapeutic profiles.

A notable example is the use of N-oxides as prodrugs for tricyclic antidepressants like imipramine (B1671792) and amitriptyline. acs.org The N-oxide forms, imipraminoxide (B17289) and amitriptylinoxide, are metabolites of the parent drugs but also act as their prodrugs. acs.org These N-oxide derivatives have been reported to have a faster onset of action and fewer undesirable side effects, such as drowsiness, sedation, and anticholinergic symptoms, compared to the corresponding tertiary amines. acs.org

The neuroprotective effects of some N-oxide compounds can be linked to nitric oxide (NO), a key signaling molecule in the central nervous system. researchgate.net NO can confer neuroprotection through various mechanisms. researchgate.netnih.gov It can inhibit cell death by S-nitrosylating caspases and N-methyl-D-aspartate (NMDA) receptors, which reduces excessive calcium influx. researchgate.net Furthermore, NO can activate signaling pathways involving cyclic GMP (cGMP) and protein kinase G (PKG), which promote neuronal survival. researchgate.net Some N-oxide compounds, such as furoxane derivatives, can act as NO-donors in vivo, potentially contributing to neuroprotective effects through these pathways. acs.orgnih.gov Studies have also investigated the direct neuroprotective properties of nitrous oxide (N₂O) at nonanesthetic concentrations in models of brain ischemia, showing a reduction in cell injury. nih.gov

| Compound/Class | Example(s) | Effect | Mechanism/Rationale |

| Antidepressant N-Oxides | Imipraminoxide, Amitriptylinoxide | Faster onset, fewer side effects (e.g., sedation, dry mouth). acs.org | Prodrugs of imipramine and amitriptyline. acs.org |

| Furoxanes | Various derivatives | Potential neuroprotection. acs.orgnih.gov | Act as nitric oxide (NO) donors; NO has multiple neuroprotective pathways. acs.orgresearchgate.net |

| Nitrous Oxide (N₂O) | N/A | Neuroprotection in experimental brain ischemia models. nih.gov | Reduces ischemia-induced neurotransmitter release and subsequent cell injury. nih.gov |

Other Bioactive Properties of N-Oxide Functionalities

The N-oxide functionality imparts a range of other valuable properties in medicinal chemistry beyond antimicrobial and neuroprotective effects. acs.org The highly polar and dative N⁺–O⁻ bond is a strong hydrogen bond acceptor, a feature that can be exploited in drug design. acs.orgnih.govnih.gov

One significant application is the use of N-oxides as bioisosteric replacements for carbonyl groups. nih.gov This strategy has been successfully employed in the design of enzyme inhibitors. For example, a pyridine-N-oxide core was used to develop potent inhibitors of factor XIa, a protease involved in blood coagulation. The N-oxide group interacts favorably with the enzyme's active site. acs.org

N-oxides are also critical in the development of hypoxia-activated prodrugs for cancer therapy. nih.gov Certain N-oxides derived from heteroaromatics can be selectively reduced to highly reactive and cytotoxic radicals within the low-oxygen (hypoxic) environment of tumors. nih.gov This targeted activation minimizes damage to healthy, well-oxygenated tissues. nih.gov

Furthermore, many N-oxide compounds, particularly furoxane derivatives, can function as nitric oxide (NO) donors or mimics. acs.orgnih.govnih.gov This property makes them candidates for treating conditions where NO-mediated processes are beneficial, such as vasodilation and the inhibition of platelet aggregation. acs.orgnih.gov The zwitterionic nature of N-oxides also enhances water solubility, which is a desirable property for drug formulation. rsc.org

| Property/Application | Example Moieties | Description |

| Bioisosteric Replacement | Pyridine-N-oxide | Can replace carbonyl groups to improve binding to enzyme active sites, as seen in Factor XIa inhibitors. acs.orgnih.gov |

| Hypoxia-Activated Prodrugs | Heteroaromatic N-oxides (e.g., Tirapazamine) | Selectively reduced in low-oxygen tumor environments to cytotoxic radicals, offering targeted cancer therapy. nih.govnih.gov |

| Nitric Oxide (NO) Mimics/Donors | Furoxanes (1,2,5-oxadiazole-N-oxides) | Release or mimic NO, leading to pharmacological effects like vasodilation and anti-platelet aggregation. acs.orgnih.gov |

| Physicochemical Modification | General N-oxide functionality | Increases polarity and water solubility, which can be used to modify a drug's pharmacokinetic properties. acs.orgnih.govrsc.org |

Future Perspectives in N Oxide Research Relevant to Drug Development

Advances in Mechanistic Understanding of N-Oxidation and Reduction

A deeper understanding of the biological N-oxidation and reduction processes is fundamental to harnessing the therapeutic potential of N-oxide compounds. N-oxidation is a common metabolic pathway for many drugs containing nitrogen atoms. acs.org In humans, this transformation is often catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. acs.org For instance, the metabolism of trimethylamine (B31210) to trimethylamine N-oxide (TMAO) is handled by the FMO3 enzyme in the liver. qmu.edu.kz

Conversely, the reduction of N-oxides back to their parent amines is a critical activation step for many N-oxide prodrugs. mdpi.com This reduction is often carried out by various oxidoreductases that are highly expressed in specific cellular environments, such as hypoxic tumor cells. acs.orgmdpi.com Certain heterocyclic N-oxides are selectively reduced under hypoxic conditions to produce highly reactive free radicals, which can induce DNA damage and kill cancer cells. nih.gov This hypoxia-selective activation is a key mechanism for developing targeted cancer therapies. nih.govacs.org The metabolism of Glasdegib, for example, involves multiple pathways including oxidation, with N-oxidation identified as one of the biotransformations. researchgate.nethres.caeuropa.eu

Development of Novel N-Oxide Scaffolds for Therapeutic Innovation

The inherent properties of the N-oxide group have inspired the development of innovative molecular scaffolds with diverse therapeutic and diagnostic applications. nih.gov Researchers are moving beyond simple N-oxidation of existing drugs and are designing novel scaffolds where the N-oxide is integral to the molecule's function.

Examples of such innovative scaffolds include:

Quinoxaline 1,4-dioxides: This class of compounds exhibits a wide spectrum of biological activities, including antibacterial, antitumor, and antiparasitic properties, largely determined by the two N-oxide groups. mdpi.com

Isoquinolinequinone (IQQ) N-oxides: These scaffolds are being developed to create potent agents that can overcome multidrug resistance in human tumors. acs.org

Fluorescent "Turn-On" Probes: By incorporating an N-oxide into a fluorophore, scientists have created probes that are initially non-fluorescent. rsc.org In the presence of a specific trigger, such as the hypoxic conditions in a tumor or the presence of Fe(II) ions, the N-O bond is cleaved. This initiates an intramolecular charge transfer (ICT) process, causing the molecule to become fluorescent and enabling targeted bioimaging. rsc.org

Polymeric N-oxides: These polymers are being explored for drug targeting applications. Their properties, such as excellent blood compatibility and non-immunogenicity, make them suitable for creating advanced drug delivery systems. acs.org

These examples highlight a shift towards the rational design of N-oxide-containing molecules to achieve specific therapeutic or diagnostic goals.

Strategies for Stable N-Oxide Metabolite Characterization and Assessment

The characterization of N-oxide metabolites presents unique analytical challenges. The N-oxide functional group can be thermally labile and prone to in-source fragmentation (loss of oxygen) during mass spectrometry analysis, making it difficult to distinguish from the parent drug. nih.govchromatographyonline.com Furthermore, N-oxide metabolites can be unstable in biological samples, converting back to the parent amine during sample processing, particularly in hemolyzed plasma. altasciences.comaltasciences.com

To address these challenges, advanced analytical and sample preparation strategies are being developed.

Table 1: Analytical and Sample Preparation Strategies for N-Oxide Metabolites

| Strategy | Description | Key Advantages | Reference(s) |

| Advanced Mass Spectrometry | Techniques like data-dependent neutral gain MS3 and ion-molecule reactions are used to selectively identify the N-oxide functional group. | Provides unambiguous identification and differentiation from other metabolites, overcoming issues with standard collision-activated dissociation (CAD). | nih.gov, acs.org, acs.org |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements (<5 ppm), allowing for the definitive determination of a metabolite's elemental composition. | Enables confident identification of metabolites, such as N-oxides, by confirming the addition of an oxygen atom. | chromatographyonline.com |

| Optimized Sample Preparation | Involves the judicious selection of extraction solvents and techniques to prevent the degradation of N-oxide metabolites. | For pramoxine (B177174) N-oxide in hemolyzed plasma, liquid-liquid extraction with chlorobutane significantly reduced conversion to the parent drug compared to other solvents. For several N-oxides, protein precipitation with acetonitrile (B52724) (ACN) was found to be more effective at preventing degradation than methanol (B129727) (MeOH). altasciences.comaltasciences.com | altasciences.com, altasciences.com |

| Chromatographic Separation | Development of liquid chromatography methods to ensure the N-oxide metabolite is fully separated from the parent drug. | Prevents the contribution of in-source fragmentation of the N-oxide to the parent drug's signal, ensuring accurate quantification. | altasciences.com |

These strategies are crucial for obtaining reliable data on the formation, stability, and quantity of N-oxide metabolites during drug development.

Computational Chemistry and Molecular Modeling for N-Oxide Interactions

Computational tools are becoming indispensable for predicting the formation of N-oxide metabolites and understanding their interactions at a molecular level.

In Silico Metabolism Prediction: Software programs like BioTransformer, Meteor, and the QSAR Toolbox are used to simulate metabolic pathways, including N-oxidation. frontiersin.org These tools can predict potential metabolites for a given compound, guiding experimental studies and helping to assess potential toxicities early in the drug discovery process. frontiersin.orgeuropa.eunih.gov For example, in silico models can predict N-oxidation at aromatic nitrogen atoms, helping to identify potential metabolites that need to be synthesized and tested. europa.eu A comparative in silico prediction of the properties of brucine (B1667951) and its metabolite, brucine N-oxide, has been used to forecast their potential toxicities. mdpi.com

Molecular Modeling of Interactions: Quantum chemistry methods are employed to provide detailed descriptions of the non-covalent interactions involving N-oxides. bioisi.pt Techniques such as Hirshfeld surface analysis and the many-body approach to interaction energy have been used to characterize the very short intermolecular N-oxide–N-oxide interactions that can stabilize crystal structures. iucr.orgnih.gov This level of detailed understanding of intermolecular forces is vital for drug design, as these interactions govern how a drug binds to its target receptor.

Addressing Challenges in Regio- and Stereoselective N-Oxide Synthesis

The synthesis of N-oxides, particularly in a regio- and stereoselective manner, remains a significant challenge in organic chemistry. researchgate.netmdpi.com Achieving high selectivity is crucial because different isomers of a drug can have vastly different pharmacological properties.

Key challenges and emerging solutions include:

Enantioselective N-Oxidation: A major difficulty in creating chiral N-oxides is the rapid inversion of the nitrogen atom's lone pair, which can lead to racemization (a mixture of enantiomers). springernature.com A recent breakthrough is the development of a novel ion-pair catalyst, composed of a chiral bisguanidinium cation and an achiral oxodiperoxomolybdosulfate anion, which enables the highly enantioselective N-oxidation of both cyclic and acyclic amines. springernature.com

Regioselective Functionalization: Controlling where a chemical group is added to a heterocyclic N-oxide is often difficult. researchgate.net New methods are being developed to achieve this control. For instance, the reaction of pyridine (B92270) N-oxides with titanacyclopropanes allows for the highly regioselective addition of complex alkyl groups to the C2 position of the pyridine ring. researchgate.net This type of late-stage functionalization is valuable for diversifying drug candidates.

Harsh Reaction Conditions: Many traditional methods for synthesizing N-heterocycles require harsh conditions, which can limit their applicability to complex molecules. sci-hub.se The development of metal-mediated and photoredox-catalyzed reactions is providing milder and more selective synthetic routes. acs.orgresearchgate.net

Overcoming these synthetic hurdles is essential for the efficient production of novel N-oxide drug candidates and for exploring the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Glasdegib N-oxide in preclinical studies?

- Answer: Synthesis should follow protocols validated for reproducibility, with characterization using high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization) and nuclear magnetic resonance (NMR) for structural confirmation. For novel derivatives, elemental analysis and mass spectrometry are essential. Known compounds require literature cross-referencing, while new entities need detailed spectral data in supplementary materials .

Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

- Answer: Stability studies should include pH-dependent degradation assays (e.g., simulated gastric/intestinal fluids), thermal stress testing, and light exposure experiments. Data should be analyzed using time-series regression models to estimate degradation kinetics. Report deviations from expected stability profiles with statistical confidence intervals .

Q. What criteria validate the use of this compound in combination therapy studies for acute myeloid leukemia (AML)?

- Answer: Preclinical validation requires demonstrating synergy via dose-matrix assays (e.g., Chou-Talalay combination index) with standard chemotherapies like azacitidine or LDAC. Pharmacodynamic markers (e.g., Hedgehog pathway inhibition) must correlate with efficacy in xenograft models. Clinical trial designs should reference prior phase 1b/2 frameworks .

Advanced Research Questions

Q. How do exposure-response models for this compound integrate covariates such as renal/hepatic function?

- Answer: Population pharmacokinetic (PK) models utilize nonlinear mixed-effects modeling (e.g., NONMEM) to incorporate covariates like creatinine clearance or bilirubin levels. Time-to-event (TTE) analyses, validated via visual predictive checks (VPCs) and Kaplan-Meier mean-corrected (KMMC) plots, quantify survival benefits in subpopulations. Covariate significance is tested using likelihood ratio tests with α=0.05 .

Q. What statistical approaches resolve discrepancies in this compound’s efficacy data across heterogeneous patient cohorts?

- Answer: Stratified Cox proportional hazards models adjust for confounding variables (e.g., cytogenetic risk, prior treatments). Sensitivity analyses using bootstrapping or multiple imputation address missing data biases. Meta-analytic frameworks aggregate phase 2/3 trial data, applying random-effects models to account for inter-study heterogeneity .

Q. How can researchers differentiate on-target effects (e.g., Hedgehog inhibition) from off-target toxicity in this compound studies?

- Answer: Mechanistic studies using siRNA knockdown or CRISPR-edited cell lines isolate target-specific effects. Toxicity profiling in in vitro panels (e.g., Eurofins SafetyScreen44) identifies off-target interactions. Clinical data should correlate adverse events (AEs) like dysgeusia with PK thresholds and compare AE profiles across monotherapy/combination arms .

Q. What methodologies validate this compound’s metabolite stability in biological matrices?

- Answer: Use stable isotope-labeled internal standards in LC-MS/MS assays to quantify metabolites (e.g., this compound sulfonate). Stability is assessed via freeze-thaw cycles, benchtop storage, and long-term frozen conditions. Data should adhere to FDA bioanalytical validation guidelines (precision ≤15% CV, accuracy 85–115%) .

Methodological Best Practices

- Data Reporting: Include raw datasets in supplementary materials with metadata descriptors (e.g., instrument parameters, normalization methods) .

- Reproducibility: Replicate key findings in ≥2 independent models (e.g., cell lines, patient-derived xenografts) and report effect sizes with 95% CIs .

- Ethical Compliance: Acknowledge funding sources and disclose conflicts of interest per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.